molecular formula C33H55N3O24 B051805 N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose CAS No. 122137-12-6

N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose

Cat. No. B051805
M. Wt: 877.8 g/mol
InChI Key: WRCLLMLSHVQVSB-MFWAWNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, commonly known as the sialyl Lewis X antigen (sLeX), is a carbohydrate structure found on the surface of cells. It is involved in various biological processes such as cell adhesion, migration, and signaling. The sLeX antigen has been extensively studied due to its relevance in cancer, inflammation, and other diseases.

Mechanism Of Action

The mechanism of action of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is primarily through its interaction with selectins, a family of cell adhesion molecules. Selectins are expressed on the surface of endothelial cells and leukocytes and mediate their interaction during inflammation and immune response. The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen binds to the selectin receptors, initiating a cascade of signaling events that lead to leukocyte activation and adhesion to endothelial cells. This process is essential for leukocyte recruitment to sites of inflammation and immune response.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose are diverse and depend on the context of its expression. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose promotes tumor progression and metastasis by enhancing tumor cell adhesion and migration. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose facilitates leukocyte recruitment to inflamed tissues and promotes the resolution of inflammation. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.

Advantages And Limitations For Lab Experiments

The advantages of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its well-established role in various biological processes, its availability as a synthetic compound, and its ability to interact with selectin receptors. However, the limitations of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its complex synthesis method, its sensitivity to enzymatic degradation, and its potential for non-specific binding.

Future Directions

The future directions for N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose research include the development of new synthesis methods that are more efficient and cost-effective, the identification of novel biological functions and interactions, and the exploration of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a therapeutic target for cancer, inflammation, and immunological disorders. Additionally, the use of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a diagnostic marker for cancer and other diseases is an area of active research. Overall, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose remains a fascinating and important area of research with significant implications for human health and disease.

Synthesis Methods

The synthesis of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose involves multiple steps and requires the use of various enzymes and chemical compounds. The process starts with the synthesis of the core structure, N-acetylglucosamine (GlcNAc), and galactose (Gal), which are linked together by a β1-4 bond. This structure is then elongated by the addition of fucose (Fuc) and sialic acid (Neu5Ac) to form the N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen. The enzymatic transfer of Fuc and Neu5Ac is catalyzed by fucosyltransferases and sialyltransferases, respectively. The final product, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, is a tetrasaccharide with the chemical formula Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc.

Scientific Research Applications

The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen has been extensively studied in various fields of research, including cancer, inflammation, and immunology. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose has been shown to play a crucial role in tumor progression and metastasis. It promotes tumor cell adhesion to endothelial cells and facilitates the extravasation of cancer cells into surrounding tissues. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is involved in leukocyte trafficking and recruitment to sites of inflammation. It mediates the adhesion of leukocytes to endothelial cells and facilitates their migration into inflamed tissues. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.

properties

CAS RN

122137-12-6

Product Name

N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose

Molecular Formula

C33H55N3O24

Molecular Weight

877.8 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C33H55N3O24/c1-10(41)34-13(5-37)27(22(48)16(46)9-55-30-20(36-12(3)43)25(51)23(49)17(7-39)56-30)58-31-26(52)29(24(50)18(8-40)57-31)60-33(32(53)54)4-14(44)19(35-11(2)42)28(59-33)21(47)15(45)6-38/h5,13-31,38-40,44-52H,4,6-9H2,1-3H3,(H,34,41)(H,35,42)(H,36,43)(H,53,54)/t13-,14-,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,30+,31-,33-/m0/s1

InChI Key

WRCLLMLSHVQVSB-MFWAWNLTSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)CO)O)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O

Other CAS RN

122137-12-6

synonyms

N-acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose
NeuAc(alpha2-3)Gal(beta1-3)GlcNAc(beta1-6)GalNAc
NGGG-N-Ac

Origin of Product

United States

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